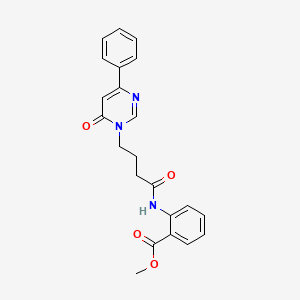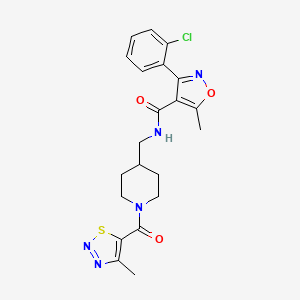![molecular formula C26H22N4O3 B2432073 N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide CAS No. 1251702-97-2](/img/no-structure.png)
N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Application
The compound is explored for its application in photodynamic therapy, particularly in the treatment of cancer. Research has shown that zinc phthalocyanine derivatives, substituted with benzenesulfonamide derivative groups containing Schiff base, exhibit promising properties as photosensitizers. These derivatives demonstrate high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition
Another significant area of application for this compound is in enzyme inhibition. Novel Schiff bases of sulfonamides have been synthesized and shown to act as inhibitors for several enzymes. These compounds, derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehyde, demonstrated inhibitory effects on enzymes like cholesterol esterase, tyrosinase, and α-amylase, with molecular docking studies indicating potential interactions with catalytic amino acid residues (Alyar et al., 2019).
Antitumor Activity
Compounds with the benzenesulfonamide motif have also been explored for their antitumor properties. Synthesis and biological evaluation of novel benzenesulfonamide derivatives have highlighted several chlorinated compounds exhibiting excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. Further studies on these compounds have been undertaken to evaluate their potential interactions against key biological targets, indicating their relevance in cancer research and therapy (Fahim & Shalaby, 2019).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide involves the reaction of 3,5-dimethylaniline with phosgene to form 3,5-dimethylphenyl isocyanate, which is then reacted with 2-aminobenzothiazole-6-sulfonamide to form the final product.", "Starting Materials": [ "3,5-dimethylaniline", "Phosgene", "2-aminobenzothiazole-6-sulfonamide" ], "Reaction": [ "3,5-dimethylaniline is reacted with phosgene to form 3,5-dimethylphenyl isocyanate.", "2-aminobenzothiazole-6-sulfonamide is added to the reaction mixture and stirred at room temperature for several hours.", "The resulting mixture is then filtered and the solid product is washed with water and dried to obtain N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide." ] } | |
CAS RN |
1251702-97-2 |
Product Name |
N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide |
Molecular Formula |
C26H22N4O3 |
Molecular Weight |
438.487 |
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O3/c1-16-3-5-17(6-4-16)14-28-25(31)18-7-12-23-21(13-18)24-22(15-27-23)26(32)30(29-24)19-8-10-20(33-2)11-9-19/h3-13,15,29H,14H2,1-2H3,(H,28,31) |
InChI Key |
OWVOUKMDBMYPGG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



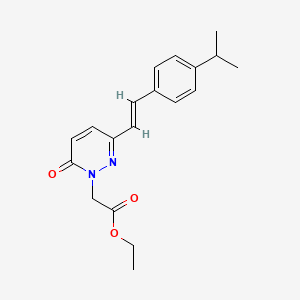
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2431993.png)
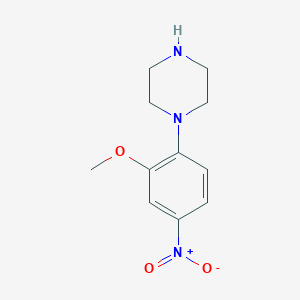
![2,2,2-trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2431999.png)
methanone O-benzyloxime](/img/structure/B2432000.png)
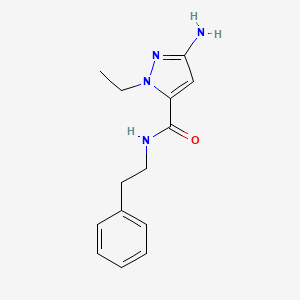
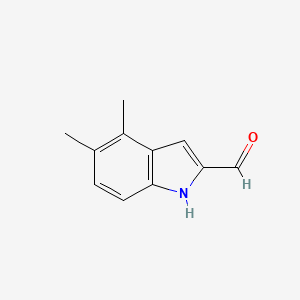
![2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2432004.png)

![ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate](/img/structure/B2432006.png)
![{2-[(Pyrrolidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B2432008.png)
